molecular formula C9H17Cl2N3 B1322929 4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride CAS No. 147960-33-6

4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride

Cat. No.: B1322929
CAS No.: 147960-33-6
M. Wt: 238.15 g/mol
InChI Key: HHBAOQCGVQTAAT-UHFFFAOYSA-N
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Description

4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride is a useful research compound. Its molecular formula is C9H17Cl2N3 and its molecular weight is 238.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Inhibitor Development and Pharmacophore Design

4-(5-methyl-1H-imidazol-4-yl)piperidine dihydrochloride has been recognized in the context of pharmacophore design, particularly for its relevance in developing inhibitors targeting specific proteins or enzymes involved in disease processes. For instance, compounds with a substituted imidazole scaffold, similar to this compound, are noted for their role as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. This enzyme is significant in the context of proinflammatory cytokine release, making its inhibitors potentially valuable for treating inflammatory diseases (Scior et al., 2011). Additionally, DPP IV inhibitors, a category to which this compound may relate, are emphasized for their role in managing type 2 diabetes mellitus, highlighting the compound's potential relevance in therapeutic applications (Mendieta, Tarragó, & Giralt, 2011).

Catalyst Systems and Chemical Synthesis

The compound's structure is akin to those used in various catalytic systems and chemical synthesis processes. Research shows its potential involvement in C-N bond forming cross-coupling reactions, an essential process in creating complex organic compounds. These reactions are fundamental in pharmaceutical synthesis and material science, making the compound's related structures valuable in these fields (Kantam et al., 2013).

Antitumor and Antimicrobial Activity

Compounds with an imidazole core, akin to this compound, have been extensively studied for their antitumor and antimicrobial properties. These studies aim to understand the compound's mechanism in inhibiting tumor growth and combating microbial infections, thereby contributing to cancer therapy and antibiotic development (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

DNA Binding and Fluorescence Staining

Structurally related compounds have been noted for their ability to bind to DNA, particularly in the minor groove of double-stranded DNA. This property is particularly important in the context of fluorescent DNA staining, which is a crucial technique in cell biology for analyzing chromosome structure and nuclear DNA content (Issar & Kakkar, 2013).

Safety and Hazards

The safety information for this compound indicates that it has several hazard statements including H302, H315, H319, H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazole-containing compounds have a broad range of applications and are an important synthon in the development of new drugs . Their diverse biological activities make them a promising area for future research .

Properties

IUPAC Name

4-(5-methyl-1H-imidazol-4-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-7-9(12-6-11-7)8-2-4-10-5-3-8;;/h6,8,10H,2-5H2,1H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBAOQCGVQTAAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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